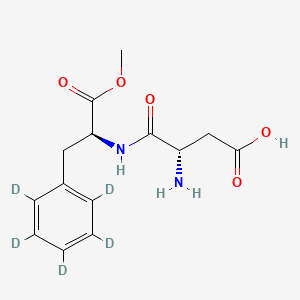

Aspartame-d5

Übersicht

Beschreibung

Synthesis Analysis

Aspartame is synthesized through a variety of methods, including enzymatic processes that involve metalloproteinases catalyzing the formation of peptide bonds under specific conditions (Oyama et al., 1984). Another approach involves thermolysin-catalyzed condensation reactions, followed by penicillin amidase-catalyzed deprotection of aspartame precursors (Stoineva et al., 1992).

Molecular Structure Analysis

The molecular structure of aspartame and its analogs has been extensively studied. Research has explored the conformational changes in aspartame models containing constrained analogues of phenylalanine to understand their biological consequences and activity as synthetic sweeteners (Mollica et al., 2016). Such studies provide insights into the sweetener's molecular interactions and stability.

Chemical Reactions and Properties

Aspartame undergoes various chemical reactions, primarily hydrolysis, under different conditions, leading to the production of aspartic acid, phenylalanine, and methanol as its primary metabolites. The metabolism and degradation pathways of aspartame have been thoroughly investigated, showing that it is metabolized in the body in the same way as natural dietary constituents (Ranney et al., 1976).

Physical Properties Analysis

Studies on aspartame's polymorphs and crystal forms have revealed differences in their stability, solubility, and melting points. For example, the transformation between different polymorphs of aspartame hemihydrate has been observed, with form II transforming to form I under certain conditions, indicating variations in physical properties between these forms (Leung et al., 1998).

Chemical Properties Analysis

The chemical stability of aspartame is influenced by factors such as pH and temperature. Investigations using high-performance liquid chromatography/tandem mass spectrometry (HPLC/MS/MS) have been conducted to study the degradation of aspartame under various conditions, revealing that it can degrade to produce harmful products under specific circumstances (Sun et al., 2014).

Wissenschaftliche Forschungsanwendungen

Aspartame Safety and Metabolism : A comprehensive review concluded that aspartame is safe at current levels of consumption. It examined aspartame's absorption, metabolism, consumption levels, and toxicological studies, finding no adverse effects with doses up to at least 4000 mg/kg bw/day. This study also explored the effect of aspartame on biochemical parameters, including plasma amino acid levels and brain neurotransmitter levels, and found no credible evidence of carcinogenic or neurotoxic effects (Magnuson et al., 2007).

Carcinogenicity of Aspartame : In contrast, a long-term study on Sprague-Dawley rats indicated that aspartame might be a multipotential carcinogenic agent. The study showed increased incidences of malignant tumor-bearing animals and lymphomas/leukemias in both sexes, particularly at higher doses (Belpoggi et al., 2006).

Neurobiochemical Alterations : Research has indicated that aspartame could have effects on brain neurotransmitters. A study on mice found that aspartame affected adrenergic neurotransmitters in various brain regions, suggesting a possible mechanism for reported clinical and behavioral effects associated with aspartame ingestion (Coulombe & Sharma, 1986).

Cytotoxic Effects : Another study focused on the cytotoxic effects of aspartame on human cervical carcinoma cells. It found that high concentrations of aspartame could alter cell viability and morphology, induce reactive oxygen species (ROS) generation, and cause DNA damage (Pandurangan et al., 2016).

Aspartame Degradation : Research on the degradation of aspartame under various conditions using high-performance liquid chromatography/tandem mass spectrometry has been conducted, highlighting its instability under certain conditions and the formation of harmful degradation products (Sun et al., 2014).

Neuropsychologic and Neurophysiologic Effects : A study examining the acute and chronic effects of aspartame on cognitive, neurophysiologic, and behavioral functioning in healthy adults found no significant impact, even with large daily doses (Spiers et al., 1998).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Aspartame, also known as L-alpha-aspartyl-L-phenylalanine methyl ester, is a commonly used synthetic sweetener . The primary targets of Aspartame are various cancer-related proteins . It has the potential to impact these proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function .

Mode of Action

Aspartame interacts with its targets, the cancer-related proteins, through a process that involves network toxicology and molecular docking techniques . The binding affinity and modes of action of Aspartame with these key proteins have been examined using these techniques . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Biochemical Pathways

The biochemical pathways affected by Aspartame are those related to carcinogenesis . Aspartame has the potential to interfere with the function of biomolecules, which can lead to an increased likelihood of cellular carcinogenesis . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Pharmacokinetics

Aspartame is 180 to 200 times sweeter than sucrose and is metabolized as a protein . Its subsequent amino acids are used up in their respective mechanisms . The U.S. Food and Drug Administration (FDA) continues to regard Aspartame as safe within the recommended intake limits, setting the Acceptable Daily Intake (ADI) at 40 mg per kilogram of body weight .

Result of Action

The molecular and cellular effects of Aspartame’s action are significant. It has been suggested that Aspartame has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . It’s important to note that these findings need to be validated in actual biological systems due to the complexity of the in vivo environment .

Action Environment

The action, efficacy, and stability of Aspartame can be influenced by various environmental factors. For example, the amount of Aspartame ingested should be monitored carefully to avoid health implications . Furthermore, the controversy persists even after the World Health Organization (WHO) classified Aspartame as a carcinogenic substance . Therefore, the safety of Aspartame is still a topic of ongoing research and debate .

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-HEPISUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

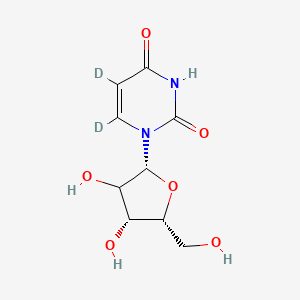

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675637 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356849-17-6 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)